3,6-Dimethylhepta-2,5-dien-1-ol
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Overview
Description
3,6-Dimethylhepta-2,5-dien-1-ol is an organic compound with the molecular formula C9H16O It is characterized by the presence of two methyl groups and a hydroxyl group attached to a heptadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhepta-2,5-dien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpent-3-enal with propen-2-ylmagnesium bromide, followed by acetylation of the resulting carbinol . Another approach involves the dehydration of trans-2-(1-hydroxy-1-methylethyl)-1-methoxycyclopropane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylhepta-2,5-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3,6-dimethylhepta-2,5-dien-1-one.
Reduction: Formation of 3,6-dimethylheptanol.
Substitution: Formation of 3,6-dimethylhepta-2,5-dien-1-chloride.
Scientific Research Applications
3,6-Dimethylhepta-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhepta-2,5-dien-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of conjugated double bonds and a hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its activity.
Comparison with Similar Compounds
Phorone: 2,6-Dimethyl-2,5-heptadien-4-one, a compound with a similar backbone but different functional groups.
Uniqueness: 3,6-Dimethylhepta-2,5-dien-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on a heptadiene backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
43161-23-5 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,6-dimethylhepta-2,5-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)4-5-9(3)6-7-10/h4,6,10H,5,7H2,1-3H3 |
InChI Key |
BHMQPIJXSKLQKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=CCO)C)C |
Origin of Product |
United States |
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